5,6-trans-Vitamin D2

描述

5,6-trans-Vitamin D2 is a vitamin D.

This compound has been reported in Humulus lupulus and Homo sapiens with data available.

Ergocalciferol is a form of Vitamin D, also called vitamin D2. It is created from viosterol, which in turn is created when ultraviolet light activates ergosterol. Ergocalciferol is used in the treatment of hypcalcemia and in dialysis-dependent renal failure. Ergoalcifediol is a fat soluble steroid hormone precursor of vitamin D that contributes to the maintenance of normal levels of calcium and phosphorus in the bloodstream. Vitamin D2 is the form of vitamin D most commonly added to foods and nutritional supplements. Vitamin D2 must be transformed (hydroxylated) into one of two active forms via the liver or kidney. Once transformed, it binds to the vitamin D receptor that then leads to a variety of regulatory roles.

Structure

3D Structure

属性

IUPAC Name |

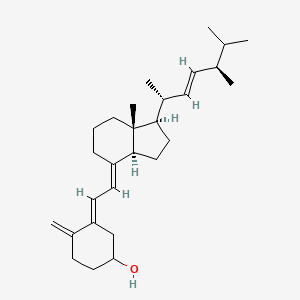

(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHNRXZTMCUDQ-VLOQVYPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51744-66-2 |

Source

|

| Record name | (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5E,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAEN-3.BETA.-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYM8W766XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5,6-trans-Vitamin D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-trans-Vitamin D2, an important isomer of Vitamin D2. This document details the synthetic pathways, experimental protocols for characterization, and relevant quantitative data to support research and development activities in the pharmaceutical and life sciences sectors.

Introduction

Vitamin D2 (ergocalciferol) is a vital fat-soluble vitamin that plays a crucial role in calcium homeostasis and bone metabolism.[1][2] It is synthesized from ergosterol (B1671047) upon exposure to ultraviolet (UV) radiation.[3][4] The photochemical synthesis of vitamin D involves a series of isomerizations, leading to the formation of various related compounds, including this compound.[5] This trans-isomer is distinguished from the more common 5,6-cis-Vitamin D2 by the configuration of the double bond between carbons 5 and 6 of the seco-steroid backbone. Understanding the synthesis and characterization of this compound is critical for its identification, quantification, and for elucidating its potential biological activities and therapeutic applications.

Synthesis of this compound

The primary route for the synthesis of this compound involves the isomerization of Vitamin D2. This transformation can be achieved through photochemical methods, typically involving UV irradiation.

Photochemical Isomerization of Vitamin D2

The synthesis of this compound can be achieved by the UV irradiation of a solution of Vitamin D2. The UV energy promotes the isomerization of the 5,6-cis double bond to the more thermodynamically stable trans configuration. This process often results in a mixture of various photoisomers, including previtamin D2, tachysterol2, lumisterol2, and this compound, necessitating subsequent purification.[3][5]

Experimental Protocol: Photochemical Synthesis

-

Preparation of Vitamin D2 Solution: Prepare a solution of Vitamin D2 in a suitable organic solvent, such as ethanol (B145695) or hexane. The concentration should be optimized to allow for efficient light penetration while maximizing the yield.

-

UV Irradiation: Irradiate the solution with a UV lamp, typically emitting in the UVB range (290-315 nm). The reaction should be carried out in a quartz vessel to allow for the transmission of UV light. The duration of irradiation is a critical parameter and should be monitored to maximize the formation of the desired trans-isomer while minimizing the formation of degradation products.

-

Monitoring the Reaction: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the relative concentrations of Vitamin D2 and its isomers.

-

Purification: Following irradiation, the solvent is evaporated under reduced pressure. The resulting mixture of isomers is then subjected to purification, typically using preparative HPLC with a suitable stationary phase (e.g., silica (B1680970) gel or a reversed-phase C18 column) to isolate this compound.

Logical Relationship of Synthesis

Caption: Synthetic pathway from ergosterol to this compound.

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the separation and quantification of Vitamin D isomers.[6] Due to the structural similarity of these compounds, specialized stationary phases and optimized mobile phases are often required for complete resolution.[1]

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column with high hydrophobicity is recommended for the separation of Vitamin D2 and its isomers.[7]

-

Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents such as acetonitrile (B52724), methanol (B129727), and tetrahydrofuran (B95107) is commonly used.[7] A typical mobile phase could be a mixture of acetonitrile and water or methanol and water.

-

Detection: UV detection at the absorbance maximum of Vitamin D2 and its isomers, which is typically around 265 nm.[7]

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method for the initial characterization and quantification of Vitamin D compounds, which exhibit characteristic absorption spectra due to their conjugated triene system.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Solvent: A non-absorbing solvent in the UV range, such as ethanol or hexane, should be used.

-

Procedure: A dilute solution of the purified this compound is prepared, and its absorbance is measured across the UV-Vis spectrum (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is a key characteristic. For Vitamin D2, the λmax is around 264-265 nm.[6][8]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and structural elucidation of Vitamin D isomers.[9] It provides information about the molecular weight and fragmentation patterns of the analyte.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Mass Analyzer: The mass analyzer is operated in full scan mode to determine the molecular ion and in product ion scan mode to obtain fragmentation patterns.

-

Derivatization: For enhanced sensitivity, especially for hydroxylated metabolites, derivatization with reagents like PTAD (4-phenyl-1,2,4-triazole-3,5-dione) or Amplifex can be employed.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed structural information, allowing for the unambiguous identification of isomers by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (B151607) (CDCl₃), is commonly used.[11]

-

Experiments: Standard ¹H and ¹³C NMR spectra should be acquired. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used for complete signal assignment and confirmation of the structure and stereochemistry.

Experimental Workflow for Characterization

Caption: Workflow for the purification and characterization of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₄O | [12] |

| Molecular Weight | 396.65 g/mol | [12] |

| CAS Number | 51744-66-2 | [12] |

| Appearance | White crystalline solid | [13] |

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Value | Reference |

| UV-Vis Spectroscopy | λmax in Ethanol | ~265 nm | [6] |

| Mass Spectrometry | [M+H]⁺ | 397.3465 | [14] |

| ¹³C NMR Spectroscopy | Chemical Shifts (CDCl₃) | See SpectraBase ID: 9zXfAW196vc | [11] |

| ¹H NMR Spectroscopy | Chemical Shifts | Data available in literature | [5][14] |

Conclusion

The synthesis of this compound is primarily achieved through the photochemical isomerization of Vitamin D2. Its characterization relies on a multi-technique approach, with HPLC for separation and a combination of UV-Vis, MS, and NMR for structural elucidation and confirmation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and related Vitamin D isomers. Careful control of the synthetic and analytical parameters is essential for obtaining pure this compound and for its accurate characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. symeres.com [symeres.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. omicsonline.org [omicsonline.org]

- 9. Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. scbt.com [scbt.com]

- 13. (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-OL | C28H44O | CID 6536972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Photochemical Isomerization of Vitamin D2 to its Trans-Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical isomerization of vitamin D2 (ergocalciferol) to its 5,6-trans-isomer. The document details the underlying photochemical principles, experimental protocols for induction and analysis, and the biological context of vitamin D2 metabolism. Quantitative data is summarized for clarity, and key pathways and workflows are visualized.

The Photochemical Landscape of Vitamin D2

Vitamin D2 is a secosteroid synthesized from its precursor, ergosterol (B1671047), through the action of ultraviolet (UV) light.[1][2] This process is not a simple conversion but a complex network of photochemical and thermal reactions that can lead to a variety of isomers. The primary pathway involves a UV-induced ring-opening of ergosterol to form previtamin D2, which then thermally isomerizes to the more stable vitamin D2.[2]

However, vitamin D2 itself is photochemically active. Upon further irradiation, it can undergo a cis/trans isomerization at the 5,6-double bond to form 5,6-trans-vitamin D2.[3][4] This process is part of a broader series of photoreactions where other isomers, such as lumisterol2 and tachysterol2, can also be formed, particularly with prolonged UV exposure.[3][5] Precise control over reaction conditions is therefore critical to steer the synthesis towards the desired isomer.

Caption: Photochemical and thermal conversion pathway of ergosterol to vitamin D2 and its isomers.

Quantitative Data

The efficiency and outcome of the photochemical reactions are governed by factors such as wavelength, solvent, and temperature. The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of specific events occurring per photon absorbed.[6]

Table 1: Photochemical Reaction Parameters

| Reaction | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|

| Vitamin D → Pre-vitamin D | 313 | Data not available | Diethyl ether | [4] |

| trans-Vitamin D → Pre-vitamin D | 313 | Data not available | Diethyl ether | [4] |

| Vitamin D → Tachysterol | 313 | Data not available | Diethyl ether | [4] |

| trans-Vitamin D → Tachysterol | 313 | Data not available | Diethyl ether |[4] |

Note: Specific quantum yield values for vitamin D2 isomerization at various wavelengths were not explicitly found in the provided search results, highlighting a potential area for further empirical research. The behavior is expected to be analogous to that of vitamin D3.

Table 2: UV Absorption Maxima of Key Isomers

| Compound | UV Absorption Maximum (λmax, nm) | Reference |

|---|---|---|

| Vitamin D2 (Ergocalciferol) | 265 | [7][8] |

| Vitamin D3 (Cholecalciferol) | 265 | |

| Pre-vitamin D3 | 260 | [9] |

| Tachysterol3 | 281 | [9] |

| Lumisterol3 | 271 |[9] |

Note: Data for D2 isomers is analogous to the well-documented D3 isomers.

Experimental Protocols

Protocol for Photochemical Isomerization

This protocol outlines a general procedure for the UV-induced isomerization of vitamin D2. Optimization of irradiation time and intensity is crucial to maximize the yield of the trans-isomer while minimizing byproduct formation.

-

Solution Preparation: Dissolve a known concentration of ergocalciferol (B368823) (Vitamin D2) in a suitable solvent such as methanol (B129727) or ethanol. A typical starting concentration might be in the µg/mL to mg/mL range. The solution should be placed in a quartz cuvette or reaction vessel that is transparent to UV light.

-

Inert Atmosphere: Purge the solution and headspace of the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state and lead to photo-oxidation byproducts.

-

Irradiation:

-

Use a UV lamp that emits in the UVB (290-320 nm) or UVC (200-280 nm) range. A mercury vapor arc lamp is a common choice.[10]

-

Place the reaction vessel at a fixed distance from the UV source.

-

Irradiate the solution under constant stirring to ensure uniform light exposure.

-

Monitor the progress of the reaction by taking aliquots at various time intervals (e.g., every 15-30 minutes) for HPLC analysis.

-

-

Termination: Once the desired conversion is achieved (as determined by HPLC), stop the irradiation and store the resulting solution protected from light at low temperatures (-20°C or -80°C) to prevent further thermal or photochemical reactions.[11]

Caption: Experimental workflow for the photochemical isomerization of Vitamin D2.

Protocol for HPLC Analysis of Vitamin D2 Isomers

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying vitamin D2 and its various isomers.[12]

-

HPLC System: An HPLC system equipped with a UV detector is required.

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Example Specification: Ascentis® Express C18, 25 cm x 4.6 mm I.D., 5 µm particles.[8]

-

-

Mobile Phase: An isocratic or gradient mixture of organic solvents is used.

-

Example Isocratic System: A mixture of acetonitrile (B52724) and methanol (e.g., 95:5 v/v).[8]

-

Example Gradient System: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

-

Operating Conditions:

-

Sample Preparation: Dilute the aliquots from the photochemical reaction in the mobile phase to an appropriate concentration for detection.

-

Quantification: Create a calibration curve using certified standards of vitamin D2, and if available, its isomers (trans-vitamin D2, lumisterol2, tachysterol2) to determine the concentration of each compound in the reaction mixture.

Biological Activation and Signaling Pathway

Vitamin D2, whether from dietary sources or supplementation, is biologically inactive.[1] It requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyergocalciferol (ercalcitriol).[1]

-

First Hydroxylation (Liver): Vitamin D2 is transported to the liver where the enzyme CYP2R1 adds a hydroxyl group at the 25-position, forming 25-hydroxyergocalciferol (ercalcidiol, 25-OH D2).[1][9] This is the major circulating form of vitamin D.

-

Second Hydroxylation (Kidney): 25-OH D2 is then transported to the kidneys. Here, the enzyme CYP27B1 hydroxylates it at the 1-alpha position to produce the biologically active form, 1,25-dihydroxyergocalciferol (ercalcitriol, 1,25-(OH)2D2).[1][13]

-

Mechanism of Action: The active hormone, ercalcitriol, binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[14] This binding causes the VDR to form a heterodimer with the Retinoid X Receptor (RXR). The VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[13][14] This genomic action is central to vitamin D's role in calcium homeostasis, bone metabolism, and immune function.[14] The biological activity of this compound and its metabolites is not as extensively studied but is an active area of research.

Caption: Biological activation and genomic signaling pathway of Vitamin D2.

References

- 1. Ergocalciferol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. publications.iupac.org [publications.iupac.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]

- 8. HPLC Analysis of Vitamin D2 and D3 [sigmaaldrich.com]

- 9. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Biological Activities of Vitamin D and Its Receptor in Relation to Calcium and Bone Homeostasis, Cancer, Immune and Cardiovascular Systems, Skin Biology, and Oral Health - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 5,6-trans-Vitamin D2 in vivo

An In-Depth Technical Guide to the In Vivo Mechanism of Action of 5,6-trans-Vitamin D2

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

This technical guide provides a comprehensive overview of the in vivo mechanism of action of this compound. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its close structural analogs, particularly 5,6-trans-Vitamin D3, and the general principles of Vitamin D receptor (VDR) signaling to elucidate its probable biological functions. The guide covers the interaction with the VDR, downstream signaling pathways, and physiological effects, with a focus on calcium homeostasis and potential therapeutic applications. Detailed experimental protocols for key assays and quantitative data from studies on related compounds are presented to aid researchers in the field.

Introduction

Vitamin D and its analogs are crucial regulators of calcium and phosphate (B84403) homeostasis, bone metabolism, and various other physiological processes.[1] The biological effects of Vitamin D are primarily mediated through the Vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous target genes.[1][2] this compound is a geometric isomer of Vitamin D2 (ergocalciferol).[3] The conformational change in the A-ring, specifically the 5,6-trans configuration, is hypothesized to alter its binding affinity to the VDR and its subsequent biological activity compared to the native 5,6-cis form of Vitamin D2. Understanding the in vivo mechanism of action of this compound is critical for evaluating its therapeutic potential.

Core Mechanism of Action: Vitamin D Receptor (VDR) Signaling

The primary mechanism of action for this compound, like other Vitamin D compounds, is the activation of the Vitamin D Receptor (VDR) signaling pathway.[1]

2.1. Ligand Binding and Receptor Activation

Upon entering the target cell, this compound is presumed to bind to the ligand-binding pocket of the VDR. This binding induces a conformational change in the VDR, leading to its activation.

2.2. Heterodimerization and DNA Binding

The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4]

2.3. Transcriptional Regulation

The binding of the VDR-RXR heterodimer to VDREs initiates the recruitment of a complex of co-activator or co-repressor proteins. This, in turn, modulates the transcription of target genes, leading to either an increase or decrease in the synthesis of specific proteins that carry out the physiological effects of the Vitamin D compound.[2]

References

- 1. Vitamin D - Wikipedia [en.wikipedia.org]

- 2. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 5,6-trans-Vitamin D2: A Technical Guide to its Discovery and Analysis in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, a crucial prohormone for calcium homeostasis and a modulator of numerous physiological processes, exists in various isomeric forms. While the biological significance of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) and their hydroxylated metabolites is well-established, the presence and role of other isomers, such as 5,6-trans-Vitamin D2, in biological systems are less understood. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and potential biological relevance of this compound, offering a valuable resource for researchers in nutrition, endocrinology, and drug development.

This compound is a photoisomer of vitamin D2, formed upon exposure to ultraviolet radiation.[1] While often considered an inactive metabolite, its detection in biological samples necessitates a deeper understanding of its formation, quantification, and potential physiological effects. This document outlines the current state of knowledge and provides detailed experimental protocols and data presentation frameworks to guide future research in this emerging area.

Quantitative Data on Vitamin D Metabolites in Biological Samples

While specific quantitative data for this compound in biological samples is not extensively documented in current literature, the established concentrations of other key vitamin D metabolites provide a crucial reference for analytical method development. The expected concentrations of this compound are likely to be significantly lower than those of major metabolites like 25-hydroxyvitamin D.

Table 1: Typical Concentrations of Major Vitamin D Metabolites in Human Serum/Plasma

| Metabolite | Typical Concentration Range (ng/mL) | Notes |

| 25-hydroxyvitamin D (Total) | 20 - 50 | Considered the best indicator of vitamin D status.[2] |

| 1,25-dihydroxyvitamin D | 0.015 - 0.060 | The biologically active hormonal form. |

| Vitamin D2/D3 | Variable, generally low | Dependent on recent sun exposure and dietary intake. |

| This compound | Not established | Expected to be in the low ng/mL to pg/mL range, if present. |

Experimental Protocols for the Analysis of this compound

The analysis of this compound in biological samples presents a significant analytical challenge due to its structural similarity to other vitamin D isomers and its anticipated low concentrations. The following protocols are based on established methods for the quantification of vitamin D metabolites and are adapted for the specific analysis of this compound.

Sample Preparation: Extraction from Biological Matrices

The initial step involves the extraction of vitamin D metabolites from the biological matrix, typically serum or plasma. This is crucial for removing interfering substances such as proteins and phospholipids.

a) Protein Precipitation:

-

Objective: To remove high-abundance proteins.

-

Protocol:

-

To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound, if available, or a structurally similar deuterated vitamin D metabolite).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for further processing.

-

b) Liquid-Liquid Extraction (LLE):

-

Objective: To selectively extract lipophilic vitamin D metabolites.

-

Protocol:

-

To the supernatant from protein precipitation, add 1 mL of a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 1 mL of the organic solvent.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.

-

c) Solid-Phase Extraction (SPE):

-

Objective: To provide a cleaner extract by removing a broader range of interferences.

-

Protocol:

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant from protein precipitation onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

-

Elute the vitamin D metabolites with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Derivatization (Optional but Recommended)

To enhance the ionization efficiency and sensitivity of detection by mass spectrometry, derivatization of the extracted vitamin D metabolites is often employed. Cookson-type reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are commonly used.

-

Protocol:

-

Reconstitute the dried extract in 50 µL of a PTAD solution in acetonitrile (e.g., 0.1 mg/mL).

-

Incubate the mixture at room temperature for 30-60 minutes in the dark.

-

The reaction is quenched by the addition of a small volume of water or by direct injection into the LC-MS/MS system.

-

Chromatographic Separation: HPLC and UHPLC

The separation of this compound from its other isomers is critical for accurate quantification. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the methods of choice.

Table 2: Recommended LC-MS/MS Parameters for this compound Analysis

| Parameter | Recommended Conditions |

| Column | C18 or Phenyl-Hexyl stationary phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the lipophilic vitamin D isomers. A shallow gradient is recommended for optimal isomer separation. |

| Flow Rate | 0.2 - 0.4 mL/min for UHPLC |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 10 µL |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for its reduced matrix effects and improved sensitivity for vitamin D compounds.[3] |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a pure standard of this compound. The precursor ion will be the [M+H]+ or [M+H-H2O]+ ion. Product ions will result from characteristic fragmentation of the vitamin D structure. |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound.

Hypothesized Interaction with the Vitamin D Signaling Pathway

While the specific interaction of this compound with the Vitamin D Receptor (VDR) has not been extensively studied, it is plausible that it may interact with the canonical vitamin D signaling pathway, albeit with potentially different affinity and downstream effects compared to the active form, 1,25-dihydroxyvitamin D. The classical VDR signaling pathway is initiated by the binding of the active vitamin D metabolite to the VDR.[4]

Caption: Hypothesized interaction with the VDR signaling pathway.

Conclusion and Future Directions

The discovery and analysis of this compound in biological samples is a nascent field of research. While robust quantitative data and specific signaling pathway information are currently limited, the analytical frameworks and methodologies established for other vitamin D metabolites provide a solid foundation for future investigations. The detailed protocols and data presentation structures outlined in this technical guide are intended to facilitate standardized and comparable research in this area.

Future research should focus on:

-

Developing and validating sensitive and specific LC-MS/MS methods for the routine quantification of this compound in various biological matrices.

-

Conducting comprehensive studies to determine the circulating and tissue concentrations of this compound in healthy and diseased populations.

-

Investigating the biological activity of this compound, including its binding affinity for the Vitamin D Receptor and its impact on gene expression and cellular function.

A deeper understanding of the formation, metabolism, and biological role of this compound will provide a more complete picture of vitamin D physiology and may reveal new avenues for therapeutic intervention and nutritional science.

References

- 1. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 4. vitamin D receptor signaling pathway Gene Ontology Term (GO:0070561) [informatics.jax.org]

An In-depth Technical Guide to the Physicochemical Properties of 5,6-trans-Vitamin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-trans-Vitamin D2, also known as (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3β-ol. As a significant photoisomer of Vitamin D2 (ergocalciferol), understanding its distinct characteristics is crucial for research in vitamin D metabolism, photobiology, and drug development. This document details its structural and physical properties, spectral data, and methodologies for its synthesis and analysis. Furthermore, it explores its biological relevance in the context of the Vitamin D receptor, providing protocols for assessing its binding affinity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and application in a research setting.

Introduction

Vitamin D2, or ergocalciferol (B368823), is a vital secosteroid in human nutrition and therapy. Upon exposure to ultraviolet (UV) radiation, Vitamin D2 can undergo photoisomerization to form a mixture of isomers, including this compound. This trans-isomer, while historically considered less biologically active than its cis-counterpart, is an important subject of study for comprehending the full spectrum of vitamin D photochemistry and its potential physiological implications. This guide serves as a technical resource for professionals requiring detailed information on the physicochemical attributes of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

Structural and General Properties

| Property | Value | Reference(s) |

| Systematic Name | (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | [1] |

| Synonyms | 5,6-trans-Ergocalciferol, (5E)-Vitamin D2, trans-Vitamin D2 | [1] |

| CAS Number | 51744-66-2 | [1] |

| Molecular Formula | C₂₈H₄₄O | [1] |

| Molecular Weight | 396.65 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 115-118 °C (for Vitamin D2, the trans-isomer's melting point is expected to be in a similar range) | [1] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions. | |

| Ethanol: ~20 mg/mL (for Vitamin D2) | ||

| DMSO: ~2 mg/mL (for Vitamin D2) | ||

| DMF: ~20 mg/mL (for Vitamin D2) |

Spectral Data

The spectral characteristics of this compound are critical for its identification and quantification.

| Spectral Data | Key Features | Reference(s) |

| UV-Vis Spectroscopy | λmax: ~272 nm | [3] |

| ¹H NMR Spectroscopy (CDCl₃) | The ¹H NMR spectrum of this compound is expected to be very similar to that of Vitamin D2, with key signals for the methyl, methylene, and olefinic protons. For Vitamin D2, characteristic methyl proton signals appear at δ 1.01 (d, C-21) and δ 0.90 (d, C-28). | [4] |

| ¹³C NMR Spectroscopy (CDCl₃) | The ¹³C NMR spectrum provides detailed structural information. A reference to the ¹³C NMR spectrum of this compound is available in the literature. For the closely related Vitamin D2, characteristic olefinic carbon signals appear in the range of δ 112-145 ppm. | [5][6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Photoisomerization

This compound is typically produced by the UV irradiation of its precursor, ergosterol (B1671047), which first converts to pre-Vitamin D2 and then thermally isomerizes to Vitamin D2. Prolonged irradiation of Vitamin D2 leads to the formation of photoisomers, including this compound.

Protocol: UV Irradiation of Ergosterol to Produce Vitamin D2 and its Photoisomers

-

Preparation of Ergosterol Solution: Dissolve ergosterol in a suitable solvent, such as ethanol, to a concentration of 1-5 mg/mL.

-

UV Irradiation: Place the solution in a quartz reaction vessel. Irradiate the solution with a UV-B (280-315 nm) or UV-C (100-280 nm) lamp. The optimal irradiation time, temperature, and intensity need to be determined empirically but typically range from 10 minutes to several hours.[7][8][9]

-

Monitoring the Reaction: Periodically take aliquots of the reaction mixture and analyze by HPLC to monitor the formation of pre-Vitamin D2, Vitamin D2, and its photoisomers, including this compound.

-

Thermal Isomerization: After the desired amount of pre-Vitamin D2 has been formed, the solution is heated to approximately 60-80°C in the dark to facilitate the thermal isomerization of pre-Vitamin D2 to Vitamin D2.

-

Formation of this compound: Continued UV irradiation of the Vitamin D2 solution will lead to the formation of a photostationary state containing a mixture of isomers, including this compound, lumisterol, and tachysterol.[10]

Synthesis pathway of this compound from ergosterol.

Purification by High-Performance Liquid Chromatography (HPLC)

The separation of this compound from the complex mixture of photoisomers requires a robust chromatographic method.

Protocol: HPLC Purification of Vitamin D Isomers

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of organic solvents such as methanol, acetonitrile, and/or hexane (B92381) is typically employed. The exact ratio should be optimized for the best separation.

-

Detection: Monitor the elution profile at a wavelength of 265 nm.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

-

Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the solid this compound.

Workflow for the HPLC purification of this compound.

Biological Activity and Vitamin D Receptor (VDR) Interaction

VDR Signaling Pathway

The general mechanism of VDR activation involves ligand binding, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating gene transcription.

Genomic signaling pathway of the Vitamin D Receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for VDR

This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.

Materials:

-

Purified recombinant human VDR or a cell lysate containing VDR.

-

Radiolabeled ligand (e.g., [³H]1,25(OH)₂D₃).

-

Unlabeled this compound (competitor).

-

Assay buffer (e.g., Tris-HCl buffer containing stabilizers).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a microplate, combine the VDR preparation, a constant concentration of the radiolabeled ligand, and the various concentrations of the unlabeled competitor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand using a suitable method (e.g., filtration through glass fiber filters).

-

Quantify the amount of bound radioactivity by scintillation counting.

-

Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

-

Determine the IC₅₀ value , which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[12][13]

Experimental Protocol: VDR Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a non-radioactive method for quantifying VDR and can be adapted for competitive binding assays.

Principle:

An anti-VDR antibody is coated onto a microplate. The sample containing VDR is added, followed by a biotinylated secondary anti-VDR antibody. The amount of bound secondary antibody is then detected using a streptavidin-enzyme conjugate and a chromogenic substrate. For a competitive assay, the sample would be co-incubated with varying concentrations of this compound.[14][15]

General Procedure:

-

Coat a microplate with a capture anti-VDR antibody.

-

Block non-specific binding sites.

-

Add the VDR-containing sample along with a constant amount of a labeled Vitamin D analog and varying concentrations of this compound.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound components.

-

Add a detection antibody (if using a sandwich format for VDR quantification) or directly measure the bound labeled ligand.

-

Develop and read the signal. The signal intensity will be inversely proportional to the binding affinity of this compound.

Conclusion

This compound is an important photoisomer of ergocalciferol with distinct physicochemical properties. This technical guide has provided a detailed summary of its structural, physical, and spectral characteristics, along with comprehensive protocols for its synthesis, purification, and the assessment of its interaction with the Vitamin D Receptor. The presented information and methodologies are intended to support further research into the photobiology of vitamin D and the potential biological roles of its various isomers, thereby aiding in the advancement of nutritional science and drug development.

References

- 1. (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-OL | C28H44O | CID 6536972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Use of Fourier transform 1H NMR in the identification of vitamin D2 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR [mdpi.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Optimization of ergosterol to vitamin D2 synthesis in Agaricus bisporus powder using ultraviolet-B radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of ergosterol to vitamin D2 synthesis in Agaricus bisporus powder using ultraviolet-B radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A new enzyme-linked immunosorbant assay for the measurement of human vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cosmobiousa.com [cosmobiousa.com]

5,6-trans-Vitamin D2: A Technical Guide to its Formation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation and metabolism of 5,6-trans-Vitamin D2, a significant photoisomer of Vitamin D2 (ergocalciferol). While Vitamin D2 is a crucial nutrient in calcium homeostasis and bone health, its photoisomers, including the 5,6-trans configuration, are also formed upon ultraviolet irradiation. Understanding the formation, metabolic fate, and biological activity of this compound is essential for a complete picture of Vitamin D photobiology and its implications in nutrition and drug development. This document details the photochemical formation of this compound from previtamin D2, outlines its metabolic pathways involving key cytochrome P450 enzymes, and presents relevant experimental protocols and quantitative data.

Introduction

Vitamin D2, or ergocalciferol, is a fat-soluble vitamin primarily sourced from plant materials and fortified foods. Its biological activity is dependent on a series of metabolic conversions, initiated by ultraviolet (UV) radiation. The exposure of ergosterol (B1671047) (provitamin D2) to UVB radiation leads to the formation of previtamin D2, which then thermally isomerizes to Vitamin D2. However, continued photoexcitation of previtamin D2 can lead to the formation of various photoisomers, including the biologically relevant this compound.[1] The 5,6-trans isomer of the related Vitamin D3 (cholecalciferol) has been shown to be rapidly metabolized in vivo.[2] This guide will delve into the specifics of this compound formation and its subsequent metabolic journey.

Formation of this compound

The formation of this compound is a photochemical process driven by the absorption of UV light by previtamin D2. This process is part of a complex series of photoisomerizations that also yield other isomers like tachysterol (B196371) and lumisterol.[3] The wavelength of UV radiation plays a critical role in determining the relative yields of these photoproducts.[3]

Photochemical Isomerization Pathway

The formation of this compound occurs through a cis-trans isomerization around the C5-C6 double bond of the s-cis-s-trans conformer of previtamin D2.

Quantitative Data on Formation

Specific quantitative data on the quantum yield of this compound formation from previtamin D2 is not extensively reported in the literature. The photochemical process is complex, with multiple competing reactions, and the yields are highly dependent on the irradiation wavelength and solvent conditions.[3]

Metabolism of this compound

The metabolism of this compound is anticipated to follow pathways similar to that of the native Vitamin D2 and the 5,6-trans isomer of Vitamin D3, primarily involving hydroxylation by cytochrome P450 (CYP) enzymes in the liver and kidneys.[4][5]

Proposed Metabolic Pathway

The proposed metabolic pathway involves initial hydroxylation at the C-25 position, followed by further hydroxylation at the C-1α position to form the potentially active metabolite. Catabolism is likely mediated by CYP24A1.

Key Metabolic Enzymes

-

CYP2R1/CYP27A1: These hepatic enzymes are responsible for the initial 25-hydroxylation of Vitamin D. It is hypothesized that they also act on this compound.[5]

-

CYP27B1: This renal enzyme catalyzes the 1α-hydroxylation, converting 25-hydroxyvitamin D to its biologically active form. Its activity on 25-hydroxy-5,6-trans-Vitamin D2 is yet to be fully elucidated.[5]

-

CYP24A1: This enzyme is the key catabolic enzyme for Vitamin D metabolites, initiating their inactivation and excretion. It is expected to metabolize hydroxylated forms of this compound.[6][7]

-

CYP11A1: This enzyme has been shown to metabolize Vitamin D2 to alternative products such as 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2, suggesting a potential alternative metabolic pathway for this compound as well.[8]

Quantitative Metabolic Data

| Substrate | Enzyme | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |

| 25(OH)D2 | Human CYP24A1 | Data not available | Data not available | Similar to 25(OH)D3 |

| 1,25(OH)2D2 | Human CYP24A1 | Data not available | Data not available | Approx. half of 1,25(OH)2D3 |

Table 1: Comparative catalytic efficiency of human CYP24A1 for Vitamin D2 and D3 metabolites.[6] (Note: Specific values for Km and kcat were not provided in the source).

Biological Activity and Signaling

The biological effects of Vitamin D are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[8][9] The binding affinity of this compound and its metabolites to the VDR is a critical determinant of their biological activity.

Vitamin D Receptor (VDR) Interaction

Data on the VDR binding affinity of this compound is limited. However, studies on the 5,6-trans isomer of Vitamin D3 have shown a significantly lower binding affinity to the VDR compared to the native 1,25(OH)2D3, with a dissociation constant (Kd) of 560 nM.[10] This suggests that this compound and its metabolites may also exhibit weaker VDR binding and consequently, attenuated biological responses.

VDR-Mediated Signaling Pathway

Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocols

Synthesis and Purification of this compound

A general procedure for the synthesis of Vitamin D analogs involves the photochemical conversion of a provitamin D precursor. For this compound, this would involve the irradiation of ergosterol to form a mixture of isomers, followed by purification. A modified procedure for the purification of the 5,6-trans isomer of Vitamin D3 involves reaction with iodine followed by alumina (B75360) column chromatography.[11]

Protocol for Synthesis and Purification (Adapted for Vitamin D2):

-

Photochemical Conversion: Dissolve ergosterol in a suitable solvent (e.g., ethanol). Irradiate the solution with a medium-pressure mercury lamp at a controlled temperature (e.g., 0-5°C) to generate a mixture of previtamin D2 and its photoisomers. The specific wavelength and duration of irradiation will influence the product distribution.

-

Isomerization (Optional): To generate this compound from Vitamin D2, a solution of Vitamin D2 in a solvent like n-hexane can be reacted with a small amount of iodine under visible light.[11]

-

Purification: The resulting mixture of isomers can be separated and purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase of methanol, acetonitrile (B52724), and hexane (B92381) has been shown to be effective for separating Vitamin D isomers.[12] Recycle HPLC can be employed to improve the purity of the collected fractions.[12]

In Vitro Metabolism using Liver Microsomes

Studying the in vitro metabolism of this compound can be performed using liver microsomes, which are rich in CYP450 enzymes.[13][14][15]

Protocol for In Vitro Metabolism:

-

Incubation: Incubate this compound with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[1]

-

Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify the parent compound and its metabolites.[16][17][18]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for the separation and quantification of Vitamin D isomers. Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of acetonitrile and methanol.[12][19]

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/Acetonitrile/Hexane |

| Detection | UV at 265 nm |

| Flow Rate | Variable, depending on column dimensions |

Table 2: Typical HPLC parameters for Vitamin D isomer separation.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the sensitive and specific quantification of Vitamin D metabolites in biological matrices.[16][17][18] Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance the ionization efficiency and sensitivity of the analysis.[18]

Conclusion

This compound is a significant photoisomer of Vitamin D2, the formation of which is an integral part of Vitamin D photochemistry. While its metabolism is presumed to follow the general pathways of Vitamin D hydroxylation and catabolism, specific quantitative data on its metabolic rates and the biological activity of its metabolites are still areas requiring further investigation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further explore the formation, metabolism, and physiological relevance of this compound. A deeper understanding of this and other Vitamin D isomers is crucial for optimizing Vitamin D supplementation strategies and for the development of novel therapeutic agents targeting the Vitamin D signaling pathway.

References

- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Vitamin D2 Supplementation on Vitamin D3 Metabolism in Health and CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis and biological activity of 5,6-trans-vitamin D3 in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. dls.com [dls.com]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 17. gene-inspector.pro [gene-inspector.pro]

- 18. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

The Role of 5,6-trans-Vitamin D2 in Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D is a critical regulator of calcium and phosphate (B84403) homeostasis, essential for maintaining skeletal health and numerous other physiological processes. While the endocrine functions of the primary forms, Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol), are well-documented, the biological activities of their various isomers are less understood. This technical guide focuses on the role of a specific isomer, 5,6-trans-Vitamin D2, in calcium homeostasis. Due to a scarcity of direct experimental data on the this compound isomer, this document leverages detailed studies on its close analog, 5,6-trans-Vitamin D3, to elucidate its probable mechanism of action, metabolic fate, and effects on intestinal calcium transport. The evidence suggests that 5,6-trans vitamin D analogs possess a unique activity profile, most notably the ability to stimulate intestinal calcium absorption in the absence of renal 1α-hydroxylation, a rate-limiting step for the activation of native vitamin D. This suggests a potential therapeutic niche for conditions associated with impaired kidney function.

Introduction to Vitamin D Metabolism and Calcium Homeostasis

The maintenance of calcium homeostasis is a complex process orchestrated by the interplay of parathyroid hormone (PTH), and the active form of vitamin D, 1,25-dihydroxyvitamin D [1,25(OH)₂D].[1][2] Typically, Vitamin D2 and D3 are biologically inert and must undergo two sequential hydroxylation steps for activation. The first occurs in the liver to produce 25-hydroxyvitamin D [25(OH)D], the major circulating form. The second, and tightly regulated, step occurs primarily in the kidneys, where 25(OH)D is converted by the enzyme 1α-hydroxylase (CYP27B1) to the hormonally active 1,25(OH)₂D.[3][4]

Active 1,25(OH)₂D then binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[5][6] This hormone-receptor complex heterodimerizes with the retinoid-X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their expression.[6] Key target tissues for maintaining calcium balance are the intestine, bone, and kidney.[2][5] In the intestine, 1,25(OH)₂D upregulates the expression of proteins involved in transepithelial calcium transport, thereby increasing the absorption of dietary calcium.[7][8]

5,6-trans-Vitamin D Isomers: A Unique Class of Analogs

The 5,6-trans isomers of vitamin D are photoproducts formed upon exposure of the common 5,6-cis forms to ultraviolet light. Structurally, the key difference is the orientation around the C5-C6 double bond. It is hypothesized that the three-dimensional conformation of the 5,6-trans isomers mimics that of the 1α-hydroxylated active form of vitamin D, potentially allowing it to interact with the VDR without prior renal activation.[9]

Mechanism of Action of 5,6-trans-Vitamin D in Calcium Homeostasis

Intestinal Calcium Transport

The primary and most significant biological effect of 5,6-trans-vitamin D analogs is the stimulation of intestinal calcium transport.[10][11] Crucially, this effect has been demonstrated in anephric rats (rats with kidneys removed).[10][11][12] This finding is pivotal as it indicates that the 5,6-trans configuration can bypass the need for the renal 1α-hydroxylase enzyme.

The proposed mechanism involves direct binding to the intestinal VDR, initiating the downstream transcriptional events that lead to increased calcium absorption. This includes the upregulation of calcium transport proteins.

Effects on Bone and Serum Calcium

While potent at the intestinal level, studies on 5,6-trans-Vitamin D3 show it has minimal to no activity in mobilizing calcium from bone in anephric rats.[10] In one key study, a dose of 25 µg of 5,6-trans-Vitamin D3 that significantly elevated intestinal calcium transport failed to produce a corresponding increase in serum calcium levels in anephric animals.[11] This suggests a preferential action on the intestine over bone, which could be advantageous in therapeutic applications where an increase in intestinal calcium absorption is desired without stimulating bone resorption.

Interaction with Parathyroid Hormone (PTH)

The regulation of calcium homeostasis involves a sensitive feedback loop between PTH and active vitamin D.[1][13] Low serum calcium stimulates PTH secretion, which in turn upregulates renal 1α-hydroxylase to produce more active 1,25(OH)₂D.[1] Active vitamin D then suppresses PTH gene transcription, closing the loop.[13] While direct studies on the effect of this compound on PTH are lacking, its ability to increase intestinal calcium absorption would be expected to contribute to the normalization of serum calcium, which would, in turn, lead to a reduction in PTH secretion.

Quantitative Data and Experimental Findings

The majority of available quantitative data comes from studies on the 5,6-trans-Vitamin D3 analog. These findings are summarized below and serve as the best available proxy for the expected activity of this compound.

| Parameter | Compound | Model System | Dose/Concentration | Key Finding | Reference(s) |

| Intestinal Calcium Transport | 5,6-trans-Vitamin D3 | Anephric Rats | 25 µg | Significant elevation in intestinal calcium transport. | [11] |

| Serum Calcium Level | 5,6-trans-Vitamin D3 | Anephric Rats | 25 µg | No significant positive effect on serum calcium levels. | [11] |

| Serum Phosphorus Level | 5,6-trans-Vitamin D3 | Anephric Rats | 25 µg | No effect on serum phosphorus levels. | [11] |

| Metabolism | 5,6-trans-Vitamin D3 | Chicks and Rats | N/A | Very rapid metabolism compared to cholecalciferol. No 1-hydroxy form of metabolites was observed. | [9] |

Experimental Protocols

Synthesis and Purification of 5,6-trans-Vitamin D3

This protocol describes a method for the synthesis and purification of 5,6-trans-Vitamin D3 from Vitamin D3, which can be adapted for this compound from ergocalciferol.

-

Reaction: A solution of Vitamin D3 in n-hexane is reacted with small quantities of iodine under the influence of visible light.[11]

-

Monitoring: The reaction mixture is monitored by thin-layer chromatography, which will show several spots, including the starting material (Vitamin D3) and the product (5,6-trans-D3).[11]

-

Purification: The mixture is purified using alumina (B75360) column chromatography to separate the 5,6-trans-D3 fraction.[11]

-

Crystallization: A colorless oil is obtained from the separated fractions, which is then crystallized from n-hexane to yield snow-white crystalline 5,6-trans-D3.[11] This method avoids the need for esterification with expensive reagents.[11]

In Vivo Assessment of Biological Activity in Anephric Rats

This protocol is designed to test the biological activity of vitamin D analogs in the absence of renal 1α-hydroxylation.

-

Animal Model: Male albino rats are used. One group undergoes bilateral nephrectomy (anephric group), while the other undergoes a sham operation.[11]

-

Dosing: Animals are administered the test compound (e.g., 25 µg of 5,6-trans-D3 in a suitable vehicle) or vehicle control, typically via intraperitoneal injection.[11]

-

Intestinal Calcium Transport Assay: After a set period (e.g., 24 hours), intestinal calcium transport is measured using the everted gut sac technique. A segment of the small intestine (e.g., duodenum) is everted, filled with a buffer containing a known concentration of calcium and a radioactive tracer (e.g., ⁴⁵Ca), and incubated in a similar buffer. The transport of ⁴⁵Ca from the mucosal (outside) to the serosal (inside) fluid is measured, and the ratio of serosal to mucosal radioactivity (S/M ratio) is calculated as an index of active calcium transport.[11]

-

Biochemical Analysis: Blood samples are collected to measure serum calcium and phosphorus levels using standard colorimetric or atomic absorption spectrophotometry methods.[11]

Signaling Pathways and Logical Relationships

Canonical Vitamin D Activation and Action Pathway

This pathway illustrates the standard, kidney-dependent activation of Vitamin D and its subsequent genomic action.

Caption: Canonical pathway of Vitamin D activation and its genomic action on intestinal calcium absorption.

Proposed Pathway for this compound

This diagram illustrates the hypothesized kidney-independent action of this compound.

Caption: Proposed kidney-independent mechanism of action for this compound.

Discussion and Future Directions

The available evidence, primarily from studies on 5,6-trans-Vitamin D3, strongly suggests that this compound is a biologically active compound with a distinct profile from its parent molecule, ergocalciferol. Its ability to stimulate intestinal calcium transport in the absence of renal function presents a compelling area for further research and potential therapeutic development. This is particularly relevant for patient populations with chronic kidney disease, where impaired 1α-hydroxylase activity leads to deficient active vitamin D levels and subsequent disturbances in calcium and bone metabolism.

However, a significant knowledge gap remains concerning the specific properties of the D2 isomer. Future research should focus on:

-

Direct Comparative Studies: Head-to-head studies comparing the VDR binding affinity, in vivo potency, and metabolic fate of this compound and 5,6-trans-Vitamin D3 are essential.

-

Pharmacokinetics and Pharmacodynamics: Detailed pharmacokinetic and pharmacodynamic studies of this compound are needed to understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship for intestinal calcium transport and effects on serum calcium and PTH.

-

Molecular Modeling: Advanced molecular modeling studies could further elucidate the interaction of this compound with the VDR ligand-binding pocket and provide a structural basis for its biological activity.

Conclusion

This compound represents a potentially valuable, yet understudied, vitamin D analog. By acting as a structural mimic of 1,25-dihydroxyvitamin D, it appears capable of stimulating intestinal calcium absorption without the need for renal activation. This unique characteristic warrants further rigorous investigation to fully characterize its biological activity and explore its potential as a therapeutic agent for managing calcium homeostasis, especially in the context of renal impairment.

References

- 1. PTH and Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biological Activities of Vitamin D and Its Receptor in Relation to Calcium and Bone Homeostasis, Cancer, Immune and Cardiovascular Systems, Skin Biology, and Oral Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vitamin D - Wikipedia [en.wikipedia.org]

- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 7. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D: A Critical Regulator of Intestinal Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5,6-Trans-25-hydroxycholecalciferol: vitamin D analog effective on intestine of anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 5,6-trans-vitamin D3 in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The parathyroid glands and vitamin D - Endocrinology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 5,6-trans-Vitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation and analysis of 5,6-trans-Vitamin D2. As an important isomer of Vitamin D2, understanding its structural features is critical for research and development in pharmaceuticals and nutritional science. This document outlines detailed experimental methodologies, presents quantitative data in a clear, tabular format, and includes visualizations of analytical workflows and relevant biological pathways.

Introduction to this compound

This compound is a geometric isomer of Vitamin D2 (ergocalciferol), formed through the isomerization of the 5,6-cis double bond to a trans configuration. This structural alteration influences its three-dimensional shape and, consequently, its biological activity and receptor binding affinity. Accurate and comprehensive spectroscopic analysis is paramount for its identification, quantification, and characterization.

Spectroscopic Methodologies and Data

This section details the application of key spectroscopic techniques in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Spectral Width: Set to cover the expected chemical shift range for organic molecules (e.g., 0-12 ppm).

-

Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for each carbon atom.

-

Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is recommended.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Quantitative NMR Data

| ¹H NMR | ¹³C NMR |

| Proton | Chemical Shift (δ, ppm) |

| H-6 | ~6.54 |

| H-7 | ~5.87 |

| H-19 (exo) | ~4.98 (br s) |

| H-19 (endo) | ~4.69 (br s) |

| H-3α | ~3.9-4.1 |

| H-22, H-23 | ~5.2 |

| Me-18 | ~0.55 |

| Me-21 | ~1.02 |

| Me-26, Me-27 | ~0.8-0.9 |

| Me-28 | ~0.9-1.0 |

Note: These are approximate values and may vary slightly depending on the specific experimental conditions.

A study utilizing a paramagnetic shift reagent, Eu(dpm)₃, on acetylated Vitamin D2 isomers reported a relative paramagnetic shift value (γ rel) of 71 ± 1 for this compound acetate (B1210297), with Vitamin D2 acetate as the reference at 100. This technique can aid in resolving overlapping signals and confirming stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification, especially in complex matrices.

Experimental Protocol: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Vitamin D metabolites.

-

Sample Preparation (from biological matrix, e.g., serum):

-

Protein Precipitation: To 100 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., Vitamin D2-d6).

-

Vortex: Mix vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is employed to separate the analyte from matrix components.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for Vitamin D analysis as it can reduce matrix effects and improve sensitivity.

-

Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.

-

Quantitative MS Data

| Parameter | Value |

| Molecular Formula | C₂₈H₄₄O |

| Molecular Weight | 396.65 g/mol |

| Monoisotopic Mass | 396.3392 Da |

| Precursor Ion [M+H]⁺ | m/z 397.3 |

| Key Fragment Ion (from [M+H]⁺) | m/z 379.3 ([M+H-H₂O]⁺) |

| Characteristic Fragment Ion | m/z 119 |

The base peak at m/z 119 in the GC/MS spectrum of this compound is a diagnostic fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward technique for the detection and quantification of this compound, based on its characteristic absorbance of UV light due to the conjugated triene system.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent, such as ethanol (B145695) or methanol.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

-

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-